molecular formula C10H13NO3 B12958231 (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12958231
M. Wt: 195.21 g/mol
InChI Key: DHFUBHAYIQKANW-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxybenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The 2-hydroxybenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst, such as a Lewis acid.

    Reduction: The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Para-Aminobenzoic Acid: An aromatic compound with similar amino and carboxyl groups.

    Hydroxybenzoic Acids: A group of phenolic acids with hydroxyl and carboxyl groups.

Uniqueness

(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

DHFUBHAYIQKANW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)O

Origin of Product

United States

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